molecular formula C9H4F5NO2 B12874804 2-(Difluoromethyl)-6-(trifluoromethoxy)benzo[d]oxazole

2-(Difluoromethyl)-6-(trifluoromethoxy)benzo[d]oxazole

Cat. No.: B12874804
M. Wt: 253.12 g/mol
InChI Key: ZHXYIRNDYUDCRR-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-6-(trifluoromethoxy)benzo[d]oxazole is an organic compound known for its unique chemical structure and properties. This compound features a benzo[d]oxazole core substituted with difluoromethyl and trifluoromethoxy groups, which contribute to its distinct reactivity and applications in various fields.

Preparation Methods

The synthesis of 2-(Difluoromethyl)-6-(trifluoromethoxy)benzo[d]oxazole involves several steps, typically starting with the preparation of the benzo[d]oxazole core. One common method includes the reaction of 2-aminophenol with a suitable aldehyde to form the oxazole ring.

Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

2-(Difluoromethyl)-6-(trifluoromethoxy)benzo[d]oxazole undergoes various chemical reactions, including:

Common reagents used in these reactions include halides, acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .

Scientific Research Applications

2-(Difluoromethyl)-6-(trifluoromethoxy)benzo[d]oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-6-(trifluoromethoxy)benzo[d]oxazole involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl and trifluoromethoxy groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. These interactions can lead to the inhibition or activation of specific enzymes, influencing various cellular processes .

Comparison with Similar Compounds

Similar compounds to 2-(Difluoromethyl)-6-(trifluoromethoxy)benzo[d]oxazole include other fluorinated benzo[d]oxazole derivatives, such as:

  • 2-(Trifluoromethyl)benzo[d]oxazole
  • 2-(Difluoromethyl)-4-(trifluoromethyl)benzo[d]oxazole
  • 2-(Trifluoromethoxy)benzo[d]oxazole

These compounds share structural similarities but differ in the position and type of fluorinated substituents. The unique combination of difluoromethyl and trifluoromethoxy groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H4F5NO2

Molecular Weight

253.12 g/mol

IUPAC Name

2-(difluoromethyl)-6-(trifluoromethoxy)-1,3-benzoxazole

InChI

InChI=1S/C9H4F5NO2/c10-7(11)8-15-5-2-1-4(3-6(5)16-8)17-9(12,13)14/h1-3,7H

InChI Key

ZHXYIRNDYUDCRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)OC(=N2)C(F)F

Origin of Product

United States

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